1-Benzylindole
Overview
Description
Synthesis Analysis
The synthesis of benzo[f]isoindole derivatives, which are closely related to 1-Benzylindole, can be achieved through methods such as I2-induced 1,3-dipolar cycloaddition reactions from quinones and N-substituted amino esters, offering a pathway for the construction of complex structures exhibiting significant biological activities (Li et al., 2013). Additionally, alternative routes for synthesizing benzo[f]isoindole derivatives involve starting reactions from different precursors, highlighting the versatility in synthetic approaches for obtaining related compounds (Claessens et al., 2008).
Molecular Structure Analysis
The molecular structure of isoindole derivatives, such as 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole, showcases the stability of these compounds in the crystalline state, with anti-parallel face-to-face stacking between isoindole rings (Takahashi et al., 1994). This structural feature underpins the reactivity and potential applications of 1-Benzylindole and its derivatives.
Chemical Reactions and Properties
Reactions involving 1-Benzylindole, such as the Diels-Alder reaction with 1-Benzyl-3-vinylindole as a diene, result in stable adducts through [2+4] cycloadditions, demonstrating the compound's utility in synthetic organic chemistry (Lambert & Porter, 1981). These reactions facilitate the construction of complex molecular architectures from simpler building blocks.
Physical Properties Analysis
The analysis of physical properties, such as the crystal structure of novel products from the acid-catalyzed condensation of 1-benzylindole, sheds light on the potential for designing new materials and molecules with desired physical characteristics (Noland et al., 1999).
Scientific Research Applications
HIV Integrase Inhibition : 1-Benzylindole derivatives have shown promising results as inhibitors of HIV integrase, a key enzyme in the replication of HIV. For instance, certain 1H-benzylindole analogues demonstrated potent antiretroviral activities against different strains of HIV, including HIV-1, HIV-2, and simian immunodeficiency virus (Hombrouck et al., 2008). Moreover, a study focusing on the synthesis and biological evaluation of substituted benzylindole derivatives found compounds with potent anti-HIV activity (Kashid et al., 2013).
Anti-Fungal and Anti-Bacterial Properties : The same study by Kashid et al. (2013) also reported that certain benzylindole derivatives exhibited significant anti-fungal and anti-bacterial activities, showcasing the compound's broad spectrum of potential pharmacological applications.
Cancer Cell Inhibition : Some derivatives of 1-Benzylindole have been identified as potent anti-proliferative compounds against various cancer cell lines. For instance, certain aromatic substituted 1-Benzylindole analogs showed high efficacy against ovarian, renal, and breast cancer cell lines (Madadi et al., 2014).
cRaf-1 Kinase Inhibition : A study identified benzylidene-1H-indol-2-one derivatives as cRaf-1 kinase inhibitors. These compounds also inhibited the intracellular MAPK pathway, suggesting their potential in cancer treatment (Lackey et al., 2000).
Thyroid Hormone Receptor β Agonists : Certain 1-benzylindole-based compounds were found to be effective TRβ agonists, demonstrating cholesterol-lowering effects in animal models with minimal impact on cardiac function (Takahashi et al., 2014).
Safety And Hazards
properties
IUPAC Name |
1-benzylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZQOCCEDXRQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187435 | |
Record name | 1-Benzylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylindole | |
CAS RN |
3377-71-7 | |
Record name | 1-Benzylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3377-71-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3377-71-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BENZYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y89G35QC9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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